1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic chemistry, known for their diverse synthetic applicability and biological activity. They serve as building blocks for synthesizing various biologically active compounds. Their synthesis involves innovative methods that enable the creation of a wide array of structures, which can be tailored for specific applications in medicinal chemistry and material science (Cetin, 2020).
Biological Activities
The biological applications of pyrazole carboxylic acid derivatives span across several domains, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This broad spectrum of biological activities makes these compounds valuable for pharmaceutical development, offering potential therapeutic agents for various diseases (Cetin, 2020).
Pharmacological Applications
Compounds with pyrazole structures have shown significant promise in drug development due to their potent and selective biological activities. Their applications in creating new therapeutic agents, particularly as anticancer drugs, have been explored. The ability of these compounds to interact with various biological targets underlines their potential in pharmacological research and development (Tokala et al., 2022).
Future Directions
Properties
IUPAC Name |
2-(4-ethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-8-10-15(11-9-13)20-17(12-16(19-20)18(21)22)14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVHDWHKIBXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.